molecular formula C26H28N6O8 B168833 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate CAS No. 179333-18-7

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate

Cat. No.: B168833
CAS No.: 179333-18-7
M. Wt: 552.5 g/mol
InChI Key: OTVQCHUIPJYASM-UHFFFAOYSA-N
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Description

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring substituted with a phenyl group and a piperazine moiety linked to a pyrimidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole core, followed by the introduction of the phenyl group through electrophilic aromatic substitution. The piperazine moiety is then attached via nucleophilic substitution, and finally, the pyrimidine ring is introduced through a coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the aforementioned synthetic steps are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the imidazole ring or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(4-(pyridin-2-yl)piperazin-1-yl)methyl)-imidazole
  • 2-Phenyl-5-(4-(quinolin-2-yl)piperazin-1-yl)methyl)-imidazole

Uniqueness

Compared to similar compounds, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for novel discoveries and innovations.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6.2C4H4O4/c1-2-5-15(6-3-1)17-21-13-16(22-17)14-23-9-11-24(12-10-23)18-19-7-4-8-20-18;2*5-3(6)1-2-4(7)8/h1-8,13H,9-12,14H2,(H,21,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFBXMNJODPQHJ-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=C(N2)C3=CC=CC=C3)C4=NC=CC=N4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N(CCN(C1)C2=NC=CC=N2)CC3=CN=C(N3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179333-18-7
Record name 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179333187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-PHENYL-5-(4-((2-PYRIMIDINYL)-PIPERAZIN-1-YL)-METHYL)-IMIDAZOLE DIMALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E1IX9C8PJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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